molecular formula C16H21ClIN3O4S B608373 K-Ras(G12C) inhibitor 9

K-Ras(G12C) inhibitor 9

Cat. No.: B608373
M. Wt: 513.8 g/mol
InChI Key: ZGUSBCDCZNBNQT-UHFFFAOYSA-N
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Description

K-Ras(G12C) inhibitor 9 is a small molecule that specifically targets the K-Ras(G12C) mutation, a common oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC). This compound is an irreversible, allosteric inhibitor that binds to the mutant cysteine residue in the K-Ras protein, thereby inhibiting its activity and preventing downstream signaling pathways that promote cancer cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of K-Ras(G12C) inhibitor 9 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the necessary chemical moieties. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the compound. This process often includes optimization of reaction conditions, purification techniques, and quality control measures to ensure the compound meets regulatory standards for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

K-Ras(G12C) inhibitor 9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium, and bases like triethylamine. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent degradation .

Major Products

The major product of the reaction between this compound and the K-Ras protein is a covalently modified K-Ras protein, which is rendered inactive and unable to promote cancer cell growth .

Mechanism of Action

Biological Activity

K-Ras(G12C) inhibitor 9 is a notable compound in the ongoing battle against cancers driven by the K-Ras G12C mutation, particularly non-small cell lung cancer (NSCLC). This compound acts as an allosteric inhibitor, targeting the mutated form of the K-Ras protein, which is implicated in various malignancies. The biological activity of this compound has been investigated through various studies, revealing its mechanisms of action, efficacy, and potential resistance pathways.

This compound binds covalently to the cysteine residue at position 12 of the K-Ras protein, stabilizing it in an inactive GDP-bound state. This action effectively inhibits nucleotide exchange and prevents the activation of downstream signaling pathways that promote cell proliferation and survival. The binding occurs in an allosteric site adjacent to the switch II region of the protein, which is crucial for its functional activity.

Key Mechanistic Insights

  • Covalent Binding : The inhibitor forms a stable bond with the G12C mutant, locking it in an inactive conformation.
  • Inhibition of Nucleotide Exchange : By preventing the conversion of GDP to GTP, this compound disrupts RAS-effector interactions essential for oncogenic signaling.
  • Impact on Signaling Pathways : Studies have shown that treatment with this inhibitor leads to decreased phosphorylation of ERK1/2 and other downstream targets such as S6 and AKT, indicating effective blockade of RAS-mediated signaling pathways .

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits potent antiproliferative activity against cancer cell lines harboring the G12C mutation. For example, in assays using NCI-H2228 cells (which express wild-type KRAS), significant reductions in cell viability were observed following treatment with this compound over a 72-hour period .

In Vivo Efficacy

The efficacy of this compound has also been evaluated in xenograft models. In studies where this inhibitor was administered to mice with KRAS G12C-bearing tumors, a notable reduction in tumor size was recorded, supporting its potential for clinical application .

Comparative Efficacy

A comparative analysis with other KRAS G12C inhibitors such as AMG-510 and MRTX849 shows that while all these compounds share similar mechanisms, their pharmacokinetic profiles and potency can vary significantly. For instance:

CompoundMechanismEfficacy (In Vivo)Half-Life (h)Oral Bioavailability (%)
This compoundAllosteric InhibitionSignificant Tumor ReductionTBDTBD
AMG-510Covalent BindingTumor Regression25>60
MRTX849Covalent BindingTumor Regression25TBD

Resistance Mechanisms

Despite the promising activity of this compound, resistance mechanisms have emerged that limit its long-term efficacy. Research indicates several adaptive responses that cancer cells may employ:

  • Activation of Upstream Signaling : Receptor tyrosine kinases (RTKs) can be upregulated, leading to reactivation of RAS signaling pathways even in the presence of inhibitors .
  • Mutational Changes : Secondary mutations within the KRAS gene or alterations in other components of the signaling pathway can confer resistance to treatment.
  • Compensatory Pathways : Activation of alternative pathways such as PI3K/AKT or MEK may allow cancer cells to bypass RAS inhibition entirely.

Case Studies and Clinical Implications

Clinical trials have begun to explore combinations of K-Ras(G12C) inhibitors like this compound with other targeted therapies or immunotherapies. For example:

  • Combination Therapy with MEK Inhibitors : Trials combining K-Ras(G12C) inhibitors with MEK inhibitors have shown enhanced antitumor activity compared to monotherapy .
  • Immunotherapy Synergy : Studies indicate that combining KRAS inhibitors with PD-1 inhibitors may yield improved outcomes in patients with KRAS G12C mutations .

Q & A

Basic Research Questions

Q. What is the mechanism of action of K-Ras(G12C) inhibitor 9, and how does it achieve mutant selectivity?

this compound is an allosteric, covalent inhibitor that selectively targets the mutant protein by exploiting the solvent-accessible cysteine residue at position 12. It binds to a dynamic pocket adjacent to the switch II region (S-IIP) in the GDP-bound state, forming a covalent bond with Cys13. This interaction stabilizes the inactive conformation, preventing GTP loading and subsequent activation of downstream signaling pathways like MAPK and PI3K . Specificity for the G12C mutant over wild-type Ras is confirmed via mass spectrometry (MS) and comparative labeling assays .

Q. What experimental methods validate the specificity and efficacy of this compound in vitro?

Key validation methods include:

  • Time-course labeling assays : Quantify covalent modification rates of K-Ras(G12C) vs. wild-type using compounds like DTNB or fluorescent probes (e.g., compound 12 in Extended Data Figure 3a) .
  • Competitive binding assays : Assess selectivity by co-incubating inhibitor 9 with non-target proteins (e.g., BSA) to confirm no off-target labeling .
  • Nucleotide-state analysis : Use mutant-specific MS assays to measure inhibition of GTP-loading in the presence of upstream activators (e.g., SOS1) .

Q. How does the nucleotide state (GDP/GTP) of K-Ras(G12C) influence inhibitor 9's binding kinetics?

K-Ras(G12C) cycles dynamically between GDP- and GTP-bound states, with inhibitor 9 preferentially targeting the inactive, GDP-bound conformation. Binding kinetics are assessed using:

  • Pre-steady-state kinetics : Measure the rate of covalent bond formation under varying GTP/GDP concentrations.
  • Cellular thermal shift assays (CETSA) : Confirm stabilization of the GDP-bound state post-inhibitor treatment .

Advanced Research Questions

Q. How can researchers resolve discrepancies in inhibitor 9’s efficacy across different cellular models?

Variations in efficacy may arise from differences in:

  • Intracellular GTP/GDP ratios : Use nucleotide-depletion protocols (e.g., serum starvation) to standardize conditions .
  • Expression of upstream regulators : Profile EGFR or SOS1 activity, as their signaling can modulate Ras nucleotide cycling .
  • Mutant allele-specific contexts : Validate findings in isogenic cell lines to isolate G12C-driven effects .

Q. What strategies are employed to overcome adaptive resistance to this compound?

Resistance mechanisms include:

  • Kinase reactivation : Combine inhibitor 9 with EGFR or SHP2 inhibitors to block feedback signaling .
  • Epigenetic modulation : Co-administer histone deacetylase (HDAC) inhibitors to prevent compensatory pathway activation .
  • PROTAC degradation : Use bifunctional molecules (e.g., LC-2) to degrade endogenous KRASG12C, bypassing catalytic inhibition .

Q. How do structural insights into the switch II pocket (S-IIP) guide the optimization of inhibitor 9 derivatives?

Co-crystal structures of inhibitor 9 bound to K-Ras(G12C) reveal:

  • Critical hydrogen bonds : Between the inhibitor and residues like Ala59 and Gln61, which stabilize the GDP-bound state .
  • Pocket flexibility : Molecular dynamics simulations guide the design of macrocyclic derivatives (e.g., Abbisko’s patent) to enhance binding .
  • Covalent warhead optimization : Replace disulfide moieties with acrylamides to improve cellular compatibility .

Q. What methodologies assess the functional impact of inhibitor 9 on Ras-effector interactions?

Advanced approaches include:

  • Surface plasmon resonance (SPR) : Quantify inhibitor 9’s disruption of Ras-Raf or Ras-PI3K binding .
  • Phospho-proteomics : Map downstream signaling changes (e.g., ERK1/2 phosphorylation) in response to treatment .
  • Single-cell RNA sequencing : Identify transcriptional programs resistant to inhibitor 9 .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting data on inhibitor 9’s potency in biochemical vs. cellular assays?

Discrepancies often stem from:

  • Cellular permeability : Use LC-MS to measure intracellular inhibitor concentrations and adjust dosing protocols .
  • Off-target effects : Employ CRISPR-based Ras knockout models to isolate inhibitor-specific effects .
  • Assay sensitivity : Compare EC50 values across multiple platforms (e.g., luminescence-based GTPase assays vs. Western blotting) .

Q. Why do some studies report prolonged treatment requirements for inhibitor 9 to achieve efficacy?

K-Ras(G12C) exists predominantly in the GTP-bound state in actively cycling cells. Inhibitor 9’s reliance on the GDP-bound state necessitates prolonged exposure to:

  • Deplete GTP pools : Achieved via metabolic inhibitors (e.g., mycophenolic acid) .
  • Synergize with cell-cycle arrest agents : Combine with CDK4/6 inhibitors to increase GDP-bound Ras populations .

Properties

IUPAC Name

N-[1-[2-(4-chloro-5-iodo-2-methoxyanilino)acetyl]piperidin-4-yl]ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClIN3O4S/c1-3-26(23,24)20-11-4-6-21(7-5-11)16(22)10-19-14-9-13(18)12(17)8-15(14)25-2/h3,8-9,11,19-20H,1,4-7,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUSBCDCZNBNQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NCC(=O)N2CCC(CC2)NS(=O)(=O)C=C)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClIN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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